molecular formula C40H42ClN5O7 B1667760 Batefenterol CAS No. 743461-65-6

Batefenterol

Katalognummer: B1667760
CAS-Nummer: 743461-65-6
Molekulargewicht: 740.2 g/mol
InChI-Schlüssel: URWYQGVSPQJGGB-DHUJRADRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Die Synthese von Batefenterol beinhaltet die Kombination eines Muskarinantagonisten und eines Beta-2-Adrenozeptoragonisten über einen inerten Linker-Teil. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind nicht weit verbreitet, aber sie beinhalten in der Regel mehrere Schritte der organischen Synthese, einschließlich der Bildung von Carbamaten und Piperidinderivaten . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Batefenterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlorgas. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Batefenterol wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei der Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) untersucht. Sein dualer Wirkmechanismus macht es zu einem vielversprechenden Kandidaten zur Verbesserung der Lungenfunktion, zur Reduzierung von Exazerbationen und zur Steigerung der Belastbarkeit bei COPD-Patienten . Darüber hinaus könnten die einzigartigen Eigenschaften von this compound Anwendungen bei anderen Atemwegserkrankungen und -zuständen haben, die durch Atemwegsverengung gekennzeichnet sind.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Kombination der bronchodilatatorischen Wirkung von Beta-2-Adrenozeptoragonisten mit der Antagonisierung von Muskarinrezeptoren. Dieser duale Mechanismus zielt auf mehrere Pfade ab, die an der Atemwegsverengung beteiligt sind, was zu einer verbesserten Luftstromstärke und einer verringerten Bronchokonstriktion führt . Die molekularen Ziele umfassen Beta-2-Adrenozeptoren und Muskarinrezeptoren, die eine entscheidende Rolle bei der Regulation des Tonus der glatten Atemwegsmuskulatur spielen.

Wirkmechanismus

Batefenterol exerts its effects by combining the bronchodilatory effects of beta-2 adrenoceptor agonists with the antagonism of muscarinic receptors. This dual mechanism targets multiple pathways involved in airway obstruction, leading to improved airflow and reduced bronchoconstriction . The molecular targets include beta-2 adrenoceptors and muscarinic receptors, which play crucial roles in regulating airway smooth muscle tone.

Vergleich Mit ähnlichen Verbindungen

Batefenterol ist aufgrund seiner bifunktionalen Natur, die sowohl Muskarinantagonisten- als auch Beta-2-Adrenozeptoragonisten-Eigenschaften vereint, einzigartig. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen bietet die duale Wirkung von this compound einen umfassenderen Ansatz zur Bewältigung der Atemwegsverengung und bietet möglicherweise verbesserte therapeutische Vorteile.

Biologische Aktivität

Batefenterol, also known as GSK-961081 or TD-5959, is a novel inhaled bifunctional compound designed to provide dual pharmacological effects by acting as both a muscarinic antagonist (MA) and a β2-adrenoceptor agonist (BA), collectively referred to as MABA (muscarinic antagonist and β2-adrenoceptor agonist). This innovative compound has garnered attention for its potential in treating respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological properties.

Pharmacological Mechanism

This compound exhibits high affinity for human muscarinic receptors hM2 and hM3, as well as β2-adrenoceptors. The binding affinities are characterized by the following Ki values:

  • hM2: 1.4 nM
  • hM3: 1.3 nM
  • β2: 3.7 nM

The compound acts as a potent agonist at the β2-adrenoceptor with an EC50 of 0.29 nM, demonstrating significant selectivity over β1 and β3 receptors by factors of 440 and 320, respectively .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits bronchoconstriction through both MA and BA mechanisms. The effective doses (ED50) for these actions are:

  • Muscarinic Antagonism: 33.9 µg/mL
  • β2-Adrenoceptor Agonism: 14.1 µg/mL
  • Combined MABA Mechanism: 6.4 µg/mL

Additionally, in isolated guinea pig trachea, this compound induced smooth muscle relaxation through competitive antagonism of the M3 receptor (EC50 = 50 nM) and agonism of the β2 receptor (EC50 = 25 nM). The synergistic effect of these actions resulted in a combined EC50 of 10 nM .

In Vivo Efficacy

Clinical trials have demonstrated the efficacy of this compound in providing prolonged bronchodilation. A randomized, controlled study indicated that inhaled this compound produced robust bronchodilation lasting up to 24 hours without significant systemic effects .

Table: Summary of Efficacy in Clinical Trials

Study TypePopulation SizeKey Findings
Phase IIb Dose-Finding323Statistically significant improvements in FEV1 from baseline vs placebo across all doses .
Repeat-Dose StudyN/ANo new safety signals; well tolerated with adverse events similar to placebo .
Comparative StudyN/AComparable lung function improvements with UMEC/VI .

Safety Profile

This compound has been generally well tolerated in clinical settings. In a repeat-dose study involving BAT/FF (this compound/fluticasone furoate), adverse events were reported in 38% of patients receiving the treatment compared to 35% in the placebo group. Common adverse events included dysgeusia (10%), diarrhea (7%), and nasopharyngitis (7%) but were not deemed serious or drug-related .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Batefenterol in preclinical studies?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions (e.g., coupling reactions for β₂-adrenergic agonist moieties). Characterization requires nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry. Reproducibility hinges on documenting reaction conditions (solvent, temperature, catalysts) and cross-referencing spectral data with literature .

Q. How should researchers design dose-response studies for this compound to assess efficacy in respiratory models?

  • Methodological Answer : Use in vivo models (e.g., murine asthma models) with escalating doses (e.g., 0.1–10 mg/kg). Measure forced expiratory volume (FEV₁) and airway hyperresponsiveness. Include positive controls (e.g., salmeterol) and negative controls (vehicle). Statistical power analysis should determine sample size (n ≥ 8/group) to detect ≥20% improvement .

Q. What are the key parameters for evaluating this compound’s selectivity toward β₂-adrenergic receptors versus off-target effects?

  • Methodological Answer : Conduct radioligand binding assays (e.g., using ³H-CGP 12177) on human β₁, β₂, and β₃ receptors. Calculate IC₅₀ values and selectivity ratios. Validate functional activity via cAMP accumulation assays in transfected HEK293 cells. Off-target screening should include GPCR panels and ion channels .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory effects in chronic obstructive pulmonary disease (COPD) models be resolved?

  • Methodological Answer : Perform systematic reviews to identify variables causing discrepancies (e.g., model type, disease stage). Replicate studies under standardized conditions, controlling for corticosteroid co-administration and cytokine profiling (IL-6, TNF-α). Meta-analyses should stratify results by dosage and exposure duration .

Q. What advanced pharmacokinetic models are suitable for predicting this compound’s tissue distribution in human lungs?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling with parameters from in vitro permeability assays (Caco-2 cells) and lung tissue:plasma partition coefficients. Validate with positron emission tomography (PET) imaging in non-human primates .

Q. How do structural modifications of this compound impact its metabolic stability in cytochrome P450 isoforms?

  • Methodological Answer : Synthesize analogs with variations in the phenyl ring or side chain. Assess metabolic stability via human liver microsome incubations (t½ measurements). Identify major metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Correlate findings with molecular docking studies on CYP3A4/2D6 active sites .

Q. What experimental strategies can differentiate this compound’s long-term efficacy from tachyphylaxis in prolonged treatment regimens?

  • Methodological Answer : Conduct longitudinal studies (≥6 weeks) in ovalbumin-sensitized models. Compare daily vs. intermittent dosing. Measure β₂-receptor density (flow cytometry) and downstream signaling (cAMP, PKA activity). Use RNA-seq to identify desensitization-related genes (e.g., GRK2, arrestins) .

Q. Methodological Frameworks

Q. How to apply the FINER criteria to prioritize research questions on this compound’s dual bronchodilator/muscarinic antagonist activity?

  • Answer : Ensure questions are F easible (e.g., accessible animal models), I nteresting (novel mechanism exploration), N ovel (unreported synergies), E thical (IACUC compliance), and R elevant (alignment with COPD therapeutic gaps). Example: “Does this compound’s M3 antagonism reduce rescue inhaler use in severe asthma?” .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with corticosteroids?

  • Answer : Use factorial ANOVA to test interaction terms (dose × corticosteroid presence). Post hoc analyses (Tukey’s HSD) compare combination vs. monotherapy. For longitudinal data, mixed-effects models account for within-subject variability. Report effect sizes (Cohen’s d) and 95% CIs .

Q. Data Reproducibility & Ethics

Q. How to ensure reproducibility in this compound studies across labs?

  • Answer : Adopt ARRIVE guidelines for in vivo studies: detail anesthesia, randomization, blinding. Share protocols via platforms like Protocols.io . Include positive controls in each experiment (e.g., salbutamol response curves). Cross-validate assays with a reference lab .

Eigenschaften

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743461-65-6
Record name Batefenterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batefenterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BATEFENTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol
Reactant of Route 2
Reactant of Route 2
Batefenterol
Reactant of Route 3
Batefenterol
Reactant of Route 4
Batefenterol
Reactant of Route 5
Reactant of Route 5
Batefenterol
Reactant of Route 6
Batefenterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.